BenchChemオンラインストアへようこそ!

Pentapeptide-3

Neuromuscular Junction In Vitro Assay Muscle Contraction

Formulators seeking a high-purity, fast-acting anti-wrinkle agent should procure Pentapeptide-3 (Vialox). As a synthetic competitive antagonist of nAChR, it delivers immediate (71% reduction in 1 min) and cumulative (49% wrinkle reduction in 28 days) efficacy. Its distinct postsynaptic mechanism enables synergistic combos with presynaptic peptides like Acetyl Hexapeptide-8. Fully synthetic and stable, it's ideal for premium, ethically-sourced anti-aging serums.

Molecular Formula C21H37N9O5
Molecular Weight 495.6 g/mol
Cat. No. B173817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentapeptide-3
Molecular FormulaC21H37N9O5
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN
InChIInChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
InChIKeyBYWJFRMLHFQWSR-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentapeptide-3 (Vialox) – A Synaptic Acetylcholine Receptor Antagonist for Topical Neuromuscular Modulation


Vialox, scientifically known as Pentapeptide-3, is a synthetic pentapeptide with the amino acid sequence Gly-Pro-Arg-Pro-Ala-NH₂ [1]. It is a fragment of the neurotoxin waglerin-1, derived from the venom of the temple viper (Tropidolaemus wagleri) [2]. Its primary mechanism is competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction [3]. By blocking acetylcholine binding and preventing sodium ion influx, it inhibits muscle cell depolarization and subsequent contraction [4]. This action directly targets the formation of dynamic expression wrinkles.

Beyond Peptide Class: Why Vialox (Pentapeptide-3) Cannot Be Directly Substituted with Other Neuropeptides


While many cosmetic peptides, such as Acetyl Hexapeptide-8 (Argireline) and Tripeptide-3 (SYN-AKE), are marketed as 'Botox-like' topical agents for wrinkle reduction, their molecular mechanisms, binding sites, and resulting kinetic profiles differ substantially. Argireline inhibits neurotransmitter release by interfering with the SNARE complex, acting presynaptically [1]. SYN-AKE acts as a reversible antagonist of the muscle nAChR, like Vialox, but its distinct peptide sequence and structure lead to different receptor binding kinetics and in vivo efficacy timelines [2]. Vialox's unique pentapeptide structure (GPRPA) confers a specific binding mode to the nAChR that results in a rapid, high-magnitude reduction in muscle contraction [3]. Simply selecting a 'neuropeptide' class ingredient without considering these quantitative performance differences in onset and magnitude can lead to suboptimal formulation efficacy and a failure to meet targeted consumer claims.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Metrics for Vialox (Pentapeptide-3)


In Vitro Muscle Contraction: Rapid Onset and Sustained Inhibition of Vialox vs. SYN-AKE

Vialox demonstrates a rapid and robust inhibition of muscle contraction. In a direct, cross-study comparable in vitro assay, Vialox reduced muscle contraction by 71% within the first minute of exposure, with a sustained 58% reduction after two hours [1]. This immediate, high-magnitude effect is a critical differentiator from other topical neuromuscular peptides. For comparison, the tripeptide SYN-AKE, under a similar in vitro model, achieved a 36% reduction in contraction at one minute, reaching an 82% reduction after two hours [2].

Neuromuscular Junction In Vitro Assay Muscle Contraction

In Vivo Wrinkle Depth Reduction: Comparative Clinical Efficacy of 5% Vialox Formulations

Clinical studies on formulations containing 5% Pentapeptide-3 (Vialox) report varying degrees of wrinkle reduction, highlighting the impact of formulation and study design. One 28-day study with a 5% Vialox cream on 14 volunteers (aged 39-64) showed an 11.64% decrease in wrinkles [1]. A separate 12-week study using a 5% Vialox serum on women (aged 35-60) demonstrated up to a 32% reduction in wrinkle depth, as measured by skin replicas . A third clinical report cites a nearly 50% reduction in wrinkle depth and roughness after 28 days of twice-daily application [2]. For class-level context, a study of a 5% Argireline (Acetyl Hexapeptide-8) solution reported comparable effects to a 5% Leuphasyl (Pentapeptide-3) solution on wrinkles when used singly, with a synergistic effect when combined .

Clinical Trial Wrinkle Depth Topical Application

In Silico Receptor Binding Affinity: Vialox's Interaction with TGF-β Receptor-I and MAPK14

Beyond its primary mechanism as a nAChR antagonist, in silico studies suggest Vialox may possess secondary anti-aging activity through interaction with key skin signaling pathways. Molecular docking analysis revealed binding energies of -8.12 kcal/mol for Transforming Growth Factor-β receptor-1 (TGF-β receptor-I) and -8.25 kcal/mol for Mitogen-Activated Protein Kinase 14 (MAPK14) [1]. This is a distinct and potentially synergistic mechanism not reported for comparator peptides like Argireline or SYN-AKE. While direct comparative in silico data for these targets with other peptides is not currently available, this evidence suggests Vialox's structural features confer a unique multi-modal potential.

Molecular Docking Anti-Aging Signaling In Silico Modeling

Mechanistic Specificity: Postsynaptic nAChR Antagonism of Vialox vs. Presynaptic SNARE Disruption of Argireline

Vialox (Pentapeptide-3) and Argireline (Acetyl Hexapeptide-8) are both marketed as topical 'Botox alternatives,' but their specific molecular targets are fundamentally different. Vialox acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptor (nAChR), directly blocking the binding site for acetylcholine and preventing muscle cell depolarization [1]. In contrast, Argireline acts presynaptically by interfering with the formation of the SNARE complex, a protein complex essential for the vesicular release of acetylcholine [2]. This mechanistic divergence means Vialox directly blocks the post-synaptic signal, whereas Argireline reduces the amount of neurotransmitter released.

Mechanism of Action Neuromuscular Junction Acetylcholine Receptor

Formulation and Stability Advantages: Vialox's Synthetic Origin vs. Natural Venom Peptides

Vialox is a fully synthetic peptide, manufactured through solid-phase peptide synthesis (SPPS) and available with high purity (≥98%) [1]. This synthetic origin ensures a consistent, scalable, and animal-free supply chain, which is a significant procurement advantage over naturally derived venom peptides like Waglerin-1. While Waglerin-1 serves as the biological inspiration, its natural extraction is impractical and variable. Furthermore, Vialox is noted for its stability in formulations with a pH range of 5.0-7.0 and is stable up to 40°C . This is a class-level advantage for all synthetic peptides over their natural counterparts, but Vialox's specific stability parameters are defined.

Synthetic Peptide Formulation Stability Scalability

Targeted Application Scenarios for Vialox (Pentapeptide-3) Based on Evidenced Differentiation


High-Performance Topical Serums and Creams Targeting Immediate Smoothing and Long-Term Wrinkle Reduction

Formulators developing premium anti-aging serums and creams can leverage Vialox's unique kinetic profile. Its 71% reduction in muscle contraction within one minute [1] supports claims of immediate, visible smoothing upon application. This rapid onset can be a key point of consumer-perceived efficacy. For long-term benefits, formulations containing 5% Vialox have demonstrated up to a 32% reduction in wrinkle depth over 12 weeks and up to 49% reduction over 28 days in clinical studies . This dual-action profile (immediate + cumulative) is a strong differentiator in a crowded market.

Synergistic Neuropeptide Blends for Comprehensive Anti-Wrinkle Action

Given Vialox's distinct postsynaptic mechanism of nAChR antagonism, it is an ideal candidate for combination with presynaptic neuropeptides like Argireline (Acetyl Hexapeptide-8) [2]. A direct comparative trial showed that while 5% Vialox (as Leuphasyl) and 5% Argireline had comparable single-agent effects on wrinkles, their combination resulted in a synergistic and more powerful reduction . Formulators can design 'multi-target' neuropeptide complexes that address muscle contraction from both the pre- and postsynaptic sides, potentially maximizing efficacy and offering a unique selling proposition.

Ethical and Scalable 'Clean Beauty' Anti-Wrinkle Solutions

For brands with strict sustainability and ethical sourcing mandates, Vialox's identity as a fully synthetic, high-purity (≥98%) peptide is a critical advantage [3]. Unlike its natural venom counterpart, Vialox is manufactured via scalable solid-phase synthesis, eliminating dependence on animal-derived venoms and ensuring batch-to-batch consistency. Its defined stability profile (pH 5.0-7.0, stable up to 40°C) further supports its use in a wide range of clean beauty formulations, from water-based serums to emulsions.

Next-Generation Anti-Aging Actives with Multi-Modal Potential

Emerging in silico evidence suggests Vialox may possess a secondary, non-neuromuscular anti-aging mechanism via interaction with TGF-β receptor-I and MAPK14 signaling pathways [4]. For R&D-focused brands, this presents an opportunity to explore and potentially validate a 'dual-action' claim: immediate muscle relaxation (via nAChR antagonism) coupled with long-term dermal matrix remodeling (via TGF-β pathway modulation). This unique, multi-modal potential is not reported for other common topical neuropeptides and could represent a next-generation positioning in the anti-aging peptide space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentapeptide-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.